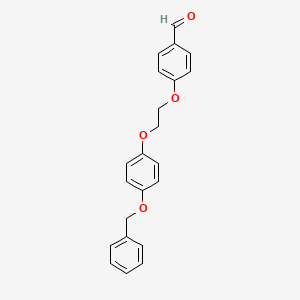

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C({22})H({20})O(_{4}) It is characterized by the presence of a benzaldehyde group attached to a benzyloxyphenoxyethoxy moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde typically involves multiple steps:

Formation of Benzyloxyphenol: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

Etherification: Benzyloxyphenol is then reacted with 2-bromoethanol under basic conditions to form 2-(4-(benzyloxy)phenoxy)ethanol.

Aldehyde Formation: The final step involves the oxidation of 2-(4-(benzyloxy)phenoxy)ethanol to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzoic acid.

Reduction: 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, influencing specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-(4-Methoxyphenoxy)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(2-(4-Hydroxyphenoxy)ethoxy)benzaldehyde: Contains a hydroxy group instead of a benzyloxy group.

4-(2-(4-Chlorophenoxy)ethoxy)benzaldehyde: Contains a chloro group instead of a benzyloxy group.

Uniqueness

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can enhance its utility in specific synthetic applications and potentially improve its efficacy in pharmaceutical contexts.

Activité Biologique

4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is a complex organic compound with notable structural features that suggest potential biological activity. This compound, characterized by its unique arrangement of aromatic rings and functional groups, has been the subject of limited but significant research focusing on its biochemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₃, with a molecular weight of approximately 348.40 g/mol. Its structure includes a benzaldehyde group linked to ether and phenoxy functionalities, which may enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, potentially through modulation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in inflammation and metabolism .

- Antimicrobial Properties : Similar benzaldehyde derivatives have shown antimicrobial activity against various pathogens, suggesting that this compound may possess comparable effects .

- Cytotoxicity Against Cancer Cells : Some analogs have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : Computational studies indicate that modifications on the aromatic rings can significantly influence the binding efficiency to PPARs, which are critical for regulating metabolic processes and inflammation .

- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, affecting cellular signaling and gene expression .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential biological activities within this chemical class. The following table summarizes some notable compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-(Benzyloxy)-2-methylbenzaldehyde | 0.95 | Methyl substitution enhances lipophilicity |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 0.95 | Methoxy group may enhance biological activity |

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 0.95 | Hydroxyl group introduces additional reactivity |

| 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | 0.95 | Similar ether groups but different positioning |

Propriétés

IUPAC Name |

4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-16-18-6-8-20(9-7-18)24-14-15-25-21-10-12-22(13-11-21)26-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWAXMHWUNJGLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594781 |

Source

|

| Record name | 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-87-1 |

Source

|

| Record name | 4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.